molecular formula C10H22Cl2N2O2 B2878071 Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride CAS No. 1955541-31-7

Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride

Cat. No.: B2878071
CAS No.: 1955541-31-7
M. Wt: 273.2
InChI Key: VCJMCNVXOBICKC-UHFFFAOYSA-N
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Description

Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride: is a chemical compound with the molecular formula C10H22Cl2N2O2 . It is a derivative of piperidine and is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of piperidine with methyl acrylate followed by amination and hydrochloride formation . The reaction conditions typically involve the use of strong acids and bases to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving reactor vessels and controlled temperature and pressure conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Typically involves the use of oxidizing agents such as chromium(VI) oxide or potassium permanganate .

  • Reduction: Commonly achieved using reducing agents like sodium borohydride or lithium aluminum hydride .

  • Substitution: Often carried out with nucleophiles such as amines or halides under acidic or basic conditions .

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones .

  • Reduction: Production of amines or alcohols .

  • Substitution: Generation of alkylated or acylated derivatives .

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Biology: It serves as a probe or intermediate in the study of biological systems , including enzyme inhibition and receptor binding assays.

Medicine: The compound is explored for its potential therapeutic applications , such as in the development of antidepressants and antipsychotics .

Industry: It is utilized in the manufacture of polymers and plastics , where it acts as a modifier to enhance material properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as receptors and enzymes . The exact mechanism may vary depending on the specific application, but it generally involves binding to active sites and modulating biological processes .

Comparison with Similar Compounds

  • Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate dihydrochloride

  • Methyl 3-[2-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride

Uniqueness: Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride is unique in its structural configuration , which influences its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.2ClH/c1-14-10(13)4-7-12-5-2-9(8-11)3-6-12;;/h9H,2-8,11H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJMCNVXOBICKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCC(CC1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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